1-(Ethanesulfonyl)azetidin-3-one chemical properties
1-(Ethanesulfonyl)azetidin-3-one chemical properties
Chemical Properties, Synthesis, and Application in JAK Inhibitor Development
Executive Summary
1-(Ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0) is a critical heterocyclic building block, serving as the strategic "pivot" intermediate in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.
Structurally, the compound features a strained four-membered azetidine ring functionalized with an electron-withdrawing ethylsulfonyl group. This unique architecture imparts significant electrophilicity to the ketone moiety, making it an ideal substrate for homologation reactions—specifically the Horner-Wadsworth-Emmons (HWE) olefination—to generate the
This guide details the physicochemical properties, industrial synthesis pathways, and reactivity profile of this high-value intermediate.
Chemical & Physical Characterization[1][2][3][4][5][6][7][8]
Identity & Specifications
| Property | Specification |
| IUPAC Name | 1-(Ethanesulfonyl)azetidin-3-one |
| CAS Number | 1401222-91-0 |
| Molecular Formula | |
| Molecular Weight | 163.19 g/mol |
| SMILES | CCS(=O)(=O)N1CC(=O)C1 |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in THF, DCM, Ethyl Acetate; slightly soluble in water.[1][2][3] |
Structural Analysis
-
Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of strain energy. The
hybridization of the carbonyl carbon (C3) increases bond angle distortion (ideal 120° vs. actual ~90°), significantly heightening the electrophilicity of the ketone compared to acyclic analogs. -
Electronic Effects: The
-ethylsulfonyl group is strongly electron-withdrawing ( ), reducing the electron density on the nitrogen and preventing lone-pair donation into the ring, which stabilizes the vulnerable aminal-like linkages.
Synthesis & Manufacturing Protocols
The industrial synthesis of 1-(ethanesulfonyl)azetidin-3-one typically proceeds via a two-step sequence starting from commercially available azetidin-3-ol hydrochloride.
Step 1: -Sulfonylation
Objective: Protection of the azetidine nitrogen with an ethylsulfonyl group.
-
Reagents: Azetidin-3-ol HCl, Ethanesulfonyl chloride (
), Base ( or ). -
Solvent System: Biphasic system (THF/Water) or DCM.
-
Protocol:
-
Dissolve azetidin-3-ol HCl in water/THF (1:1).
-
Cool to 0–5°C. Add solid
(2.5 eq). -
Dropwise addition of
(1.1 eq) maintaining temperature <10°C. -
Stir at room temperature for 2–4 hours.
-
Workup: Extract with Ethyl Acetate, dry over
, and concentrate to yield 1-(ethylsulfonyl)azetidin-3-ol .
-
Step 2: Oxidation to Ketone
Objective: Conversion of the secondary alcohol to the ketone without over-oxidation or ring opening.
-
Method A: TEMPO Oxidation (Green Chemistry)
-
Reagents: TEMPO (cat.),
(oxidant), Acetic Acid. -
Mechanism: An oxoammonium cation intermediate mediates the hydride abstraction from the C3 position.
-
Advantages: Avoids heavy metals (Cr) and cryogenic conditions (Swern).
-
-
Method B: TCCA Oxidation
-
Reagents: Trichloroisocyanuric acid (TCCA), TEMPO.
-
Conditions: 0°C in DCM/Water.
-
Figure 1: Industrial synthesis pathway for 1-(ethanesulfonyl)azetidin-3-one.
Reactivity Profile & Application
The primary utility of 1-(ethanesulfonyl)azetidin-3-one is its conversion into 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), the "Baricitinib Nitrile."[4]
Horner-Wadsworth-Emmons (HWE) Olefination
Due to the high ring strain, the ketone is prone to nucleophilic attack. The HWE reaction is preferred over standard Wittig conditions to maximize
-
Reagents: Diethyl cyanomethylphosphonate, Base (KOtBu or NaH).
-
Solvent: THF or Toluene.
-
Reaction:
-
Significance: The resulting exocyclic double bond is the Michael acceptor required for the subsequent coupling with the pyrazole-boronate ester to form the Baricitinib scaffold.
Stability & Degradation
-
Hydrolysis: The sulfonyl group is stable to acidic hydrolysis, but the azetidine ring is susceptible to opening under harsh basic conditions or high thermal stress (>100°C).
-
Nucleophilic Attack: The C3 carbonyl is highly electrophilic. Protic nucleophiles (alcohols, amines) can form hemiaminals or imines reversibly.
Figure 2: Mechanism of the HWE reaction converting the ketone to the active pharmaceutical intermediate.
Handling & Safety Guidelines
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
The compound is hygroscopic; protect from moisture to prevent hydrate formation.
-
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling, especially during the sulfonylation step involving sulfonyl chlorides.
References
-
ChemicalBook. (2025).[6][3] 1-(Ethylsulfonyl)azetidin-3-one Properties and Suppliers.Link
-
Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3] International Journal of Biological Macromolecules. Link
-
Google Patents. (2016). WO2016205487A1 - Processes and Intermediates for the Preparation of JAK Inhibitors.Link
-
PubChem. (2025). Azetidin-3-one Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Sheet.Link
Sources
- 1. Novasol - China CAS 1187595-85-2 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]
- 2. [1-(Ethylsulfonyl)Azetidin-3-Ylidene]Acetonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. ODM 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. 1-(ethanesulfonyl)azetidin-3-one 97% | CAS: 1401222-91-0 | AChemBlock [achemblock.com]
- 6. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
